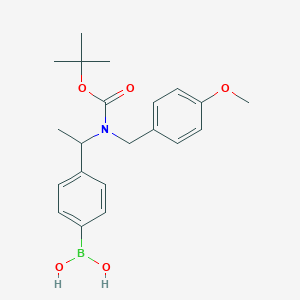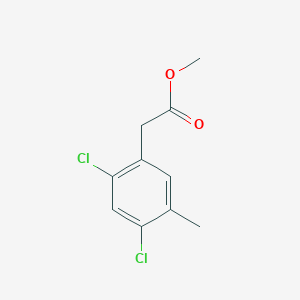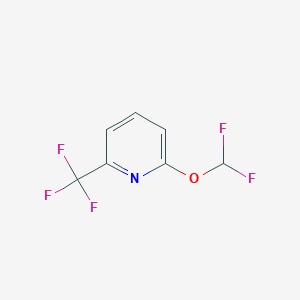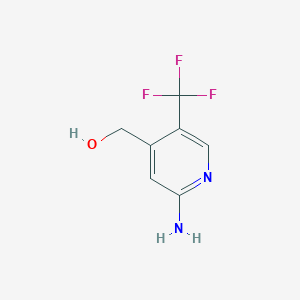
(4-(1-((Tert-butoxycarbonyl)(4-methoxybenzyl)amino)ethyl)phenyl)boronic acid
Übersicht
Beschreibung
The compound “(4-(1-((Tert-butoxycarbonyl)(4-methoxybenzyl)amino)ethyl)phenyl)boronic acid” is a chemical with the formula C21H28BNO5 and a molecular weight of 385.26 . It is used in the synthesis of various derivatives and has been utilized for the fluorescent detection of saccharides due to the ability of boronic acids to reversibly bind diol functional groups .
Chemical Reactions Analysis
This compound is used as a building block in cross-coupling reactions, such as the synthesis of tetracycline derivatives . Boronic acids, such as this compound, have been utilized for the fluorescent detection of saccharides .Wissenschaftliche Forschungsanwendungen
Catalysis in Organic Synthesis : N-tert-butoxycarbonylation of amines, an important process in peptide synthesis, can be catalyzed efficiently using heteropoly acids. This method offers advantages such as short reaction times and high yields, and is environmentally benign (Heydari et al., 2007).
Inhibition of Enzymes : Certain derivatives of tert-butoxycarbonyl (Boc) protected amino acids can act as potent inhibitors of enzymes like L-aromatic amino acid decarboxylase. This is significant for understanding enzyme function and potential therapeutic applications (Ahmad et al., 1992).
Chemical Synthesis and Structure Analysis : The synthesis and structure of oxoindole-linked α-alkoxy-β-amino acid derivatives involving tert-butoxycarbonyl groups have been studied, revealing insights into the stereochemistry and hydrogen bonding in these compounds (Ravikumar et al., 2015).
Solid-Phase Peptide Synthesis : tert-butoxycarbonyl protected amino acids are used in solid-phase peptide synthesis due to their stability and resistance to various chemical conditions. This makes them suitable for synthesizing complex peptides (Gaehde & Matsueda, 1981).
Pharmaceutical Synthesis : In the field of drug development, the tert-butoxycarbonyl group is utilized in the synthesis of complex molecules such as HIV protease inhibitors, demonstrating its utility in the creation of therapeutically relevant compounds (Xu et al., 2002).
Safety And Hazards
Eigenschaften
IUPAC Name |
[4-[1-[(4-methoxyphenyl)methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]ethyl]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28BNO5/c1-15(17-8-10-18(11-9-17)22(25)26)23(20(24)28-21(2,3)4)14-16-6-12-19(27-5)13-7-16/h6-13,15,25-26H,14H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFXAUDGPIUILAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C(C)N(CC2=CC=C(C=C2)OC)C(=O)OC(C)(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28BNO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(1-((Tert-butoxycarbonyl)(4-methoxybenzyl)amino)ethyl)phenyl)boronic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-Iodoimidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B1409234.png)
![(R)-methyl 4-(5-methyl-7-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperazine-1-carboxylate](/img/structure/B1409235.png)


![Ethyl 6-chloroimidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B1409243.png)
![8-(Cyanomethoxy)imidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B1409245.png)






![Ethyl 8-(2-ethoxy-2-oxoethoxy)imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1409255.png)